molecular formula C13H26N2O3 B11720511 Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate

Cat. No.: B11720511
M. Wt: 258.36 g/mol
InChI Key: HORYHZRFDKSOQP-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate is a chemical compound known for its unique structure and properties. It is a derivative of carbamic acid and is often used in various chemical reactions and industrial applications. The compound is characterized by its tert-butyl group, which provides steric hindrance and stability, making it useful in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method includes the use of tert-butyl carbamate and an alkyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate esters. This modification can alter the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate is unique due to its combination of the tert-butyl group and dimethylcarbamoyl moiety, providing both steric protection and reactivity. This makes it particularly useful in selective synthetic applications and as a versatile intermediate in various chemical processes .

Properties

IUPAC Name

tert-butyl N-[1-(dimethylamino)-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-9(2)8-10(11(16)15(6)7)14-12(17)18-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORYHZRFDKSOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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